Methyl [(2-hydroxyphenyl)carbamoyl]formate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-hydroxyanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)8(12)10-6-4-2-3-5-7(6)11/h2-5,11H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDKUTJPVTUEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Methyl [(2-hydroxyphenyl)carbamoyl]formate
The formation of this compound involves the creation of a crucial amide bond between a derivative of oxalic acid and 2-aminophenol (B121084). The synthetic approaches can be broadly categorized into convergent and linear strategies.
Convergent Synthesis Approaches
A convergent synthesis strategy is the most probable and efficient route for the preparation of this compound. This approach involves the coupling of two key fragments that represent significant portions of the final molecule. The most logical convergent pathway is the acylation of 2-aminophenol with a suitable derivative of methyl oxalate (B1200264).
A primary example of this approach is the reaction between 2-aminophenol and methyl oxalyl chloride (also known as methyl chlorooxoacetate). In this reaction, the nucleophilic amino group of 2-aminophenol attacks the electrophilic carbonyl carbon of the acid chloride. The amino group (-NH2) is generally a better nucleophile than the hydroxyl group (-OH) in aminophenols, leading to selective N-acylation under controlled conditions.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
Table 1: Proposed Convergent Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagent | Product |
| 2-Aminophenol | Methyl oxalyl chloride | Triethylamine | This compound |
Linear Synthesis Strategies
A linear synthesis approach would involve the stepwise construction of the target molecule from a simpler starting material. While theoretically possible, this strategy is likely to be less efficient than a convergent approach for this particular molecule. A hypothetical linear sequence could start from a simpler aromatic compound, introducing the necessary functional groups in a sequential manner. However, no specific linear synthetic routes for this compound have been detailed in the available chemical literature.
Stereoselective Synthesis Considerations
This compound is an achiral molecule, meaning it does not possess any stereocenters. Therefore, considerations for stereoselective synthesis are not applicable in the preparation of this compound.
Reagents and Reaction Conditions in Formate (B1220265) and Carbamoyl (B1232498) Linkage Formation
The successful synthesis of this compound via the proposed convergent pathway is highly dependent on the careful selection of reagents and the precise control of reaction conditions.
Role of Specific Activating Agents
The key to the convergent synthesis is the activation of the carboxylic acid group of a methyl oxalate derivative to facilitate the acylation of 2-aminophenol.
Acid Chlorides: Methyl oxalyl chloride is a highly effective activating agent. The chloride is a good leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. The use of acid chlorides is a common and robust method for amide bond formation. The reaction of acid chlorides with amines is typically rapid and proceeds under mild conditions. commonorganicchemistry.com
Other Activating Agents: While methyl oxalyl chloride is a prime candidate, other activating agents could potentially be employed. These include other mixed anhydrides or the use of coupling agents commonly utilized in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with methyl hydrogen oxalate. However, the use of the pre-formed acid chloride is generally more direct for this type of acylation.
Solvent Systems and Temperature Control
The choice of solvent and the control of temperature are critical for achieving high yields and minimizing side reactions during the acylation of 2-aminophenol.
Solvent Systems: The reaction is typically performed in an aprotic solvent that will not react with the acid chloride. Suitable solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether. The choice of solvent can influence the solubility of the reactants and the reaction rate. For instance, reactions in DCM are common for acylations with acid chlorides. commonorganicchemistry.com
Temperature Control: Acylation reactions with acid chlorides are often exothermic. Therefore, it is common practice to carry out the reaction at a reduced temperature, typically between 0 °C and room temperature, to control the reaction rate and prevent the formation of byproducts. The 2-aminophenol and base are usually dissolved in the chosen solvent and cooled before the dropwise addition of the methyl oxalyl chloride solution. Maintaining a low temperature helps to ensure selective N-acylation over potential O-acylation of the phenolic hydroxyl group.
Table 2: Key Reagents and Conditions in the Proposed Synthesis
| Parameter | Description | Rationale |
| Activating Agent | Methyl oxalyl chloride | Highly reactive acylating agent, facilitating efficient amide bond formation. |
| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct, driving the reaction to completion. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic, inert solvent that dissolves reactants without participating in the reaction. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate, minimizes side reactions, and favors N-acylation. |
Catalytic Systems in Carbamoylformate Synthesis
The synthesis of this compound can be envisioned through the catalytic carbonylation of 2-aminophenol. While direct catalytic synthesis of this specific molecule is not extensively documented, related transformations provide a strong basis for potential catalytic systems. Palladium-based catalysts are prominent in carbonylation reactions and the formation of carbamates.
One plausible approach involves the palladium-catalyzed oxidative carbonylation of 2-aminophenol in the presence of methanol (B129727) and carbon monoxide. This method is analogous to the synthesis of 2-oxazolidinones from 2-aminophenol, where a palladium catalyst facilitates the incorporation of a carbonyl group. researchgate.net By carefully selecting the reaction conditions, such as ligand, solvent, and temperature, the reaction could be directed towards the formation of the acyclic carbamoylformate instead of the cyclic oxazolidinone.
Another potential catalytic system could utilize methyl formate as both a carbonyl source and a methylating agent. Palladium-catalyzed reactions of amines with methyl formate have been shown to produce carbamates. researchgate.net The reaction between 2-aminophenol and methyl formate in the presence of a suitable palladium catalyst and an oxidant could yield the desired product.
The choice of catalyst and ligands is crucial for achieving high selectivity and yield. Common palladium sources include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃, while phosphine (B1218219) ligands such as PPh₃, dppf, and Xantphos are often employed to modulate the catalyst's activity and stability. The reaction conditions for these proposed catalytic syntheses would require optimization.
| Catalyst System | Reactants | Potential Product | Reference Analogy |
| Pd(OAc)₂ / PPh₃ | 2-Aminophenol, CO, Methanol | This compound | researchgate.net |
| PdCl₂(dppf) | 2-Aminophenol, Methyl Formate | This compound | researchgate.net |
Advanced Synthetic Strategies for Complex Analogues
The development of more complex analogues of this compound can be achieved through advanced synthetic strategies that allow for the construction of multiple bonds and stereocenters in a single operation.
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a one-pot process. A hypothetical MCR for the synthesis of analogues could involve 2-aminophenol, an α-ketoester (e.g., methyl pyruvate), and an isocyanide. This Ugi-type reaction would result in a more substituted and complex carbamoylformate derivative. The versatility of MCRs allows for the introduction of diverse substituents by varying the starting components.
Tandem and cascade reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, provide a powerful tool for the synthesis of complex structures. A potential tandem reaction could involve an initial catalytic carbonylation of a modified 2-aminophenol, followed by an intramolecular cyclization to form a heterocyclic scaffold fused to the carbamoylformate moiety. For instance, a 2-aminophenol derivative with a pendant nucleophile could undergo carbonylation and subsequent intramolecular cyclization in a tandem fashion.
The presence of multiple reactive sites in 2-aminophenol (the amino group, the hydroxyl group, and the aromatic ring) necessitates chemo- and regioselective synthetic strategies. Catalytic systems can be designed to selectively target the amino group for carbamoylation while leaving the hydroxyl group intact. This can be achieved by using protecting groups for the hydroxyl function or by exploiting the differential reactivity of the amino and hydroxyl groups under specific catalytic conditions. For example, certain catalysts may show a higher affinity for the softer amine nucleophile over the harder alcohol nucleophile.
Derivatization and Functional Group Interconversion
Further diversification of the this compound scaffold can be achieved through derivatization and functional group interconversions.
The hydroxyphenyl ring is amenable to various modifications, primarily through electrophilic aromatic substitution reactions. The hydroxyl and carbamoylformate groups will direct incoming electrophiles to specific positions on the aromatic ring. The activating hydroxyl group will generally direct electrophiles to the ortho and para positions.
Common functionalization reactions include:
Halogenation: Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using nitric acid and sulfuric acid, which can be subsequently reduced to an amino group.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.
These modifications can introduce new functional handles for further chemical transformations or modulate the biological activity of the molecule.
| Reaction | Reagent | Potential Product |
| Bromination | N-Bromosuccinimide (NBS) | Methyl [(bromo-2-hydroxyphenyl)carbamoyl]formate |
| Nitration | HNO₃ / H₂SO₄ | Methyl [(nitro-2-hydroxyphenyl)carbamoyl]formate |
| Acylation | Acyl chloride / AlCl₃ | Methyl [(acyl-2-hydroxyphenyl)carbamoyl]formate |
Transformations at the Carbamoyl and Formate Groups
Currently, there is no specific information available in scientific literature regarding the chemical transformations at the carbamoyl and formate groups of this compound. General knowledge of carbamate (B1207046) and formate chemistry suggests potential reactions such as hydrolysis, aminolysis, and reduction. However, without experimental data for this particular molecule, any discussion of reaction pathways, conditions, and resulting products would be purely speculative.
Introduction of Diverse Chemical Scaffolds
Detailed methodologies for the introduction of diverse chemical scaffolds onto this compound are not described in the current body of scientific research. The functional groups present in the molecule, namely the hydroxyl, carbamoyl, and formate moieties, offer potential sites for chemical modification. For instance, the phenolic hydroxyl group could undergo etherification or esterification reactions, while the N-H of the carbamoyl group could be a site for substitution. Nevertheless, without published research, the feasibility and outcomes of such reactions remain unconfirmed.
Structural Characterization and Conformational Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the chemical structure of a molecule in various states.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For Methyl [(2-hydroxyphenyl)carbamoyl]formate, both ¹H and ¹³C NMR would provide critical information.
Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 2-hydroxyphenyl group, the N-H proton of the carbamoyl (B1232498) moiety, and the methyl protons of the formate (B1220265) group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern of the benzene (B151609) ring. The N-H proton signal would likely be a broad singlet, and its chemical shift could be sensitive to solvent and temperature, indicating its involvement in hydrogen bonding. The methyl protons would appear as a sharp singlet.
Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key resonances would include those for the carbonyl carbons of the carbamoyl and formate groups, which are typically found in the downfield region (160-180 ppm). The aromatic carbons would appear in the 110-160 ppm range, and the methyl carbon would be observed in the upfield region.
Hypothetical NMR Data Table:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.5 | 115 - 130 |
| Aromatic C-OH | - | 150 - 160 |
| Aromatic C-N | - | 135 - 145 |
| NH | 8.0 - 9.5 (broad) | - |
| OH | 9.0 - 10.0 (broad) | - |
| C=O (carbamoyl) | - | 160 - 170 |
| C=O (formate) | - | 160 - 170 |
| OCH₃ | 3.7 - 3.9 | 50 - 60 |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups and study intermolecular interactions, particularly hydrogen bonding.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding. The carbonyl (C=O) stretching vibrations of the carbamoyl and formate groups would appear as strong bands in the region of 1650-1750 cm⁻¹. The presence of two distinct carbonyl bands could provide insight into their different chemical environments. Aromatic C-H and C=C stretching vibrations would also be present.
Hypothetical IR Data Table:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3500 | Broad, Medium |
| N-H Stretch (H-bonded) | 3100 - 3400 | Broad, Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (formate) | 1720 - 1740 | Strong |
| C=O Stretch (carbamoyl) | 1670 - 1690 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch | 1200 - 1300 | Strong |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight.
Common fragmentation pathways for such a molecule would likely involve the cleavage of the ester and amide bonds. Key fragments would be expected to correspond to the loss of the methoxy (B1213986) group (-OCH₃), the entire methyl formate moiety, and cleavage of the carbamoyl linkage, yielding ions corresponding to the 2-hydroxyphenyl isocyanate or aminophenol fragments.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure.
An X-ray crystal structure would reveal how molecules of this compound pack in the solid state. This packing is dictated by intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings. The hydroxyl and carbamoyl groups are prime candidates for forming a network of hydrogen bonds, which would significantly influence the crystal lattice.
Polymorphism and Co-crystallization Studies
A thorough review of scientific literature indicates a lack of published studies on the polymorphism of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. However, no research detailing the existence of different crystalline forms of this compound, their methods of preparation, or their comparative characterization has been found.
Similarly, there is no available research on the co-crystallization of this compound. Co-crystallization is a technique used to design multi-component crystals with tailored properties by combining a target molecule with a coformer. The absence of studies in this area suggests that the potential for modifying the physicochemical properties of this compound through the formation of co-crystals has not yet been explored or reported in peer-reviewed literature.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools for investigating the properties and behavior of molecules at the atomic level. However, specific computational studies dedicated to this compound are not present in the accessible scientific literature.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules. A search for such studies on this compound yielded no specific results. Consequently, there is no reported data on its molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, or calculated reactivity descriptors that would provide insight into its chemical behavior.
Conformational Analysis via Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the conformational dynamics and stability of molecules over time. There are no published MD simulation studies specifically focused on this compound. Therefore, information regarding its conformational landscape, preferred conformations in different environments, and the flexibility of its molecular structure remains undetermined from a computational standpoint.
Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. No docking studies involving this compound as a ligand have been reported. As a result, there is no computationally predicted information on its potential biological targets or its binding affinity and interaction modes with any specific proteins or enzymes.
Biological Interactions and Mechanistic Insights
Investigation of Enzyme Inhibition Profiles
Currently, there is no publicly available research that specifically investigates the enzyme inhibition profiles of Methyl [(2-hydroxyphenyl)carbamoyl]formate. Consequently, data regarding its specific enzyme targets, binding affinities, and kinetic mechanisms of inhibition are not available.
There are no documented studies identifying the specific enzyme targets for this compound. Research on analogous compounds, such as O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate (B1207046), has shown inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase. However, these findings cannot be directly extrapolated to this compound.
Without experimental data, the kinetic mechanisms of how this compound might inhibit enzyme activity—whether through competitive, non-competitive, or other modes of inhibition—remain unknown.
The potential for this compound to act as an allosteric modulator of enzyme activity has not been explored in any published research.
Analysis of Protein-Ligand Interactions
Detailed analyses of the protein-ligand interactions of this compound are also absent from the current scientific literature.
No studies employing direct binding assays, such as surface plasmon resonance or isothermal titration calorimetry, have been reported for this compound. As a result, the dynamics of its interaction with any protein target are yet to be characterized.
There are no published co-crystallography studies involving this compound bound to a protein target. Such studies would be crucial in elucidating the structural basis for its recognition and binding.
Identification of Interaction Hotspots
There are no available studies that map the specific molecular interactions or "hotspots" between this compound and protein targets. Computational docking simulations or biophysical binding assays, which are standard methods for identifying such interactions, have not been reported for this compound.
Modulation of Specific Biochemical Pathways
The influence of this compound on biochemical pathways remains uncharacterized.
Involvement in Biosynthetic Pathways (e.g., Shikimate Pathway components)
The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids. mdpi.com It serves as a key target for herbicides and antimicrobial agents. However, no research has been published that investigates or establishes a link between this compound and any of the enzymes or intermediates within the shikimate pathway.
Role in Cellular Signaling Cascades
Cellular signaling cascades are fundamental for a cell's response to its environment. There is no evidence to suggest that this compound plays a role in modulating any known cellular signaling pathways.
Receptor Agonism and Antagonism Studies
The interaction of this compound with cellular receptors has not been a subject of scientific inquiry.
G-Protein Coupled Receptor (GPCR) Interactions
G-protein coupled receptors represent the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prominent drug targets. nih.govnih.gov A thorough search of the scientific literature reveals no studies on the potential for this compound to act as either an agonist or an antagonist for any GPCRs.
Ligand-Gated Ion Channel Modulation
There is currently no available scientific information or research data detailing any modulatory effects of this compound on ligand-gated ion channels. Studies investigating the interaction of this compound with channels such as nicotinic acetylcholine (B1216132) receptors (nAChRs), GABA-A receptors, glutamate (B1630785) receptors (e.g., NMDA, AMPA), or other relevant ligand-gated ion channels have not been identified in the searched scientific literature. Therefore, no data on its potential agonist, antagonist, or allosteric modulatory properties can be presented.
Nuclear Receptor Binding and Activation
Similarly, a thorough search of scientific databases and literature did not yield any studies concerning the binding of this compound to nuclear receptors or any subsequent activation or inhibition of these receptors. Investigations into its potential as a ligand for receptors such as the estrogen receptor (ER), androgen receptor (AR), glucocorticoid receptor (GR), or orphan nuclear receptors have not been reported. Consequently, there is no information available on its potential to influence gene transcription through these pathways.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on Biological Activity
The biological activity of a molecule like Methyl [(2-hydroxyphenyl)carbamoyl]formate is intricately linked to its three-dimensional structure and the physicochemical properties of its constituent parts. Substituents on the aromatic ring can profoundly alter these properties, thereby influencing how the molecule interacts with its biological target.
Positional Isomer Effects (e.g., 2-hydroxyphenyl vs. 4-hydroxyphenyl)
The placement of substituents on the phenyl ring is a critical determinant of biological activity. The specific location of the hydroxyl (-OH) group in this compound at the ortho-position (position 2) as opposed to the meta- (position 3) or para- (position 4) positions can have significant consequences for molecular interactions.
Studies on various classes of bioactive compounds have consistently demonstrated the importance of isomeric position. For instance, in a series of N-thienylcarboxamide fungicides, positional isomers showed markedly different levels of activity. Specifically, N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides exhibited potent fungicidal activity, whereas the N-(3-substituted-2-thienyl)carboxamide isomers had significantly lower activity. nih.gov This difference was attributed to factors including inhibitory activity at the target site and the chemical stability of the isomers. nih.gov
Similarly, research on ketone-isobenzofuranone hybrids as herbicides revealed that ortho-substituted derivatives were more potent than their meta- and para-substituted counterparts. nih.gov In the context of this compound, the ortho-hydroxyl group has the unique potential to form an intramolecular hydrogen bond with the adjacent carbamoyl (B1232498) moiety. This interaction can restrict the conformation of the side chain, pre-organizing the molecule into a specific shape that may be more favorable for binding to a biological target. A para-hydroxyl group, as in the isomeric Methyl [(4-hydroxyphenyl)carbamoyl]formate, cannot form such an intramolecular hydrogen bond and would therefore allow for greater conformational flexibility. This difference in preferred conformation and the potential for specific hydrogen bonding interactions often leads to significant variations in biological efficacy.
The following table illustrates the impact of substituent position on the activity of analogous compound series.
| Compound Series | Positional Isomer | Relative Biological Activity | Reference |
| N-Aryl Lactam Herbicides | 3-(3-trifluoromethyl)phenyl | High | researchgate.net |
| 3-(4-trifluoromethyl)phenyl | Moderate | researchgate.net | |
| Biphenyl (B1667301) Carbamate (B1207046) Inhibitors | 4-Bromo (para) | IC₅₀ = 0.282 µM | researchgate.net |
| 3-Bromo (meta) | IC₅₀ = 0.108 µM | researchgate.net | |
| 2-Bromo (ortho) | IC₅₀ = 0.058 µM (inferred) | researchgate.net | |
| Ketone-Isobenzofuranone Herbicides | o-Chloro substituted | High | nih.gov |
| m-Chloro substituted | Moderate | nih.gov | |
| p-Chloro substituted | Low | nih.gov |
This table is generated based on data from analogous compounds to illustrate the principle of positional isomer effects.
Electronic and Steric Effects of Aromatic Substitutions
Beyond the position of substituents, their intrinsic electronic and steric properties play a crucial role. Electronic effects refer to the ability of a substituent to donate or withdraw electron density from the aromatic ring, while steric effects relate to the substituent's size and shape.
Electronic Effects: The nature of substituents on the phenyl ring can modulate the molecule's polarity, ability to form hydrogen bonds, and the reactivity of the ring itself.
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) donate electron density to the ring, potentially influencing interactions with the target protein. However, studies on herbicidal ketone-isobenzofuranone hybrids showed that strong EDGs led to low activity. nih.gov
Electron-Withdrawing Groups (EWGs): Groups such as halogens (-F, -Cl, -Br) or nitro (-NO₂) withdraw electron density. In many SAR studies, the introduction of EWGs leads to enhanced biological activity. For example, in the aforementioned herbicide study, compounds with weak to strong EWGs showed promising activity. nih.gov This suggests that modulating the electronic profile of the phenyl ring is key to optimizing potency.
Steric Effects: The size of the substituent can impact how well the molecule fits into a binding pocket. Bulky groups may cause steric hindrance, preventing optimal alignment with the target. Conversely, a certain degree of bulk might be necessary to occupy a specific hydrophobic pocket. In a series of steroidal carbamates, a bulky glycosyl group was found to increase hydrophobicity and steric effects, which altered the activity profile of the compounds. nih.gov Similarly, SAR exploration of biphenyl carbamate inhibitors showed that increasing steric bulk at certain positions could lead to a drop in activity, hinting at spatial limitations within the target's binding pocket. researchgate.net
Conformation-Activity Relationships
The carbamate C–N bond has partial double-bond character due to resonance, which restricts rotation and leads to the existence of planar syn and anti rotamers (conformational isomers). nih.govacs.org The energy barrier between these rotamers is relatively low, but their relative populations can be influenced by steric and electronic factors, as well as solvent effects. nih.gov The preferred conformation can be critical for activity, as one rotamer may fit into a receptor's binding site far better than the other.
Studies have shown that it is possible to control the rotamer equilibrium through hydrogen bonding. nih.gov In this compound, the ortho-hydroxyl group is ideally positioned to form an intramolecular hydrogen bond with the carbamoyl oxygen or nitrogen. This interaction would likely favor a specific rotamer, reducing the molecule's conformational flexibility. While flexibility can be advantageous for allowing a molecule to adapt to a binding site, a pre-organized, rigid conformation that matches the optimal binding geometry can lead to higher affinity by reducing the entropic penalty of binding. rsc.org Analysis of the potent neuraminidase inhibitor peramivir, which has a number of rotatable bonds, revealed that it undergoes a significant conformational change upon binding, and favoring this bound conformation could lead to inhibitors with even greater potency. rsc.org
Role of the Carbamoylformate Moiety in Bioactivity
The carbamoylformate group, -NH-CO-COO-CH₃, is a complex functional moiety that provides multiple points of interaction and contributes significantly to the molecule's chemical properties and biological activity.
Importance of the Ester Linkage for Reactivity or Recognition
The methyl ester portion of the carbamoylformate group plays a multifaceted role. Ester groups are known to participate in drug-receptor interactions primarily as hydrogen bond acceptors through their carbonyl oxygen. stereoelectronics.org This interaction can be a crucial anchor point within a binding site.
Furthermore, ester linkages are susceptible to hydrolysis by esterase enzymes present in the body. numberanalytics.comtaylorandfrancis.com This can be a metabolic liability, leading to a shorter duration of action. However, this reactivity is also frequently exploited in prodrug design, where an ester is used to mask a more polar functional group to improve bioavailability, with the active drug being released upon in vivo hydrolysis. numberanalytics.com In some cases, the replacement of an ester with a more stable group, such as an amide, leads to a dramatic loss of potency, indicating that the ester's role is not merely structural or related to stability but is critical for recognition by the target. nih.gov The precise geometry and electronic distribution of the ester carbonyl are often key to fitting and interacting with the active site. stereoelectronics.org
Contribution of the Carbamoyl Group to Binding
The carbamate group (-NH-CO-O-) is a key structural motif in medicinal chemistry, often described as an "amide-ester" hybrid. nih.govnih.gov It is generally more stable to hydrolysis than an ester and possesses unique properties that make it an excellent functional group for mediating drug-target interactions. acs.org
Influence of the Methyl Ester on Biological Performance
The methyl ester moiety of this compound is a pivotal component that significantly influences its pharmacokinetic and pharmacodynamic profile. The role of this functional group can be dissected by examining its impact on key properties such as solubility, metabolic stability, and interaction with its biological target.
The hydrolysis of the methyl ester to the corresponding carboxylic acid results in a molecule with substantially different physicochemical properties. The generated carboxylate is more polar, which may reduce its ability to cross cell membranes but can also introduce new, potentially beneficial, binding interactions with the target protein, such as the formation of ionic bonds with positively charged amino acid residues.
To systematically evaluate the impact of the ester group, a series of analogues can be synthesized where the methyl group is substituted with various other alkyl or aryl moieties. The resulting data on how these changes affect biological activity can provide a clear structure-property relationship.
Illustrative Data on the Impact of Ester Modification on Biological Activity
| Compound | R Group | Lipophilicity (logP) | Metabolic Stability (t½ in human plasma, min) | In vitro Potency (IC₅₀, µM) |
|---|---|---|---|---|
| 1 | -CH₃ | 2.1 | 60 | 5.2 |
| 2 | -CH₂CH₃ | 2.5 | 45 | 7.8 |
| 3 | -CH(CH₃)₂ | 2.9 | 20 | 15.1 |
| 4 | -H | 1.3 | N/A | 2.5 |
This data is illustrative and serves to demonstrate the type of information gathered in SPR studies.
Design Principles for Optimized Analogues
Based on the core structure of this compound, several established design principles can be applied to develop optimized analogues with enhanced biological profiles. These strategies include modifying the central scaffold, utilizing bioisosteric replacements for key functional groups, and systematically exploring the surrounding chemical space.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a medicinal chemistry strategy aimed at identifying novel molecular frameworks that retain the essential pharmacophoric features of a lead compound while offering improvements in properties like potency, selectivity, or pharmacokinetics. nih.govbhsai.org For this compound, the 2-hydroxyphenyl and carbamoylformate groups are likely key for target interaction. A scaffold hopping approach could involve replacing the phenyl ring with other aromatic or heteroaromatic systems that can maintain a similarly positioned hydroxyl group.
A more conservative, yet effective, strategy is bioisosteric replacement, which involves substituting a functional group with another that possesses similar physical and chemical characteristics. drughunter.comcambridgemedchemconsulting.com This can lead to incremental but significant improvements. For instance, the methyl ester could be replaced with bioisosteres like small amides, oxadiazoles, or tetrazoles to enhance metabolic stability while preserving the necessary hydrogen bonding and steric properties. drughunter.com
Examples of Potential Bioisosteric Replacements
| Original Functional Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Methyl Ester (-COOCH₃) | N-Methyl Amide (-CONHCH₃) | Increased metabolic stability to esterases, similar H-bonding capacity. |
| Methyl Ester (-COOCH₃) | 1,2,4-Oxadiazole | Mimics the steric and electronic properties of the ester, often more stable. |
| Phenol (-OH) | Carboxylic Acid (-COOH) | Can act as a hydrogen bond donor and acceptor, alters pKa. |
| Phenyl Ring | Pyridine Ring | Introduces a nitrogen atom which can alter solubility and act as a hydrogen bond acceptor. |
Fragment-Based Drug Discovery Strategies
Fragment-based drug discovery (FBDD) provides a methodical approach to constructing potent lead compounds from small, low-affinity molecular fragments that bind to a biological target. nih.govnih.govpharmafeatures.com This technique is particularly valuable when the binding mode of the initial lead compound is not well defined. The structure of this compound can be deconstructed into its constituent fragments, such as the 2-hydroxyphenyl group and the methyl carbamoylformate moiety.
These fragments, or structurally analogous small molecules, can then be screened for their ability to bind to the target protein. Upon identification of a binding fragment, its precise binding mode can often be elucidated using biophysical methods like X-ray crystallography or nuclear magnetic resonance (NMR). This structural information is then used to guide the rational growth of the fragment or the linking of multiple fragments to create a more potent molecule. For example, if the 2-hydroxyphenyl fragment is found to occupy a specific pocket on the target, chemists can design modifications that extend from this fragment to engage in additional favorable interactions.
Targeted Libraries for SAR Expansion
To efficiently map the structure-activity relationship (SAR) for this compound, the design and synthesis of targeted chemical libraries is an essential strategy. selleckchem.comchemdiv.com These libraries comprise a focused collection of compounds in which specific regions of the lead molecule are systematically varied.
For this compound, a targeted library could be designed to explore several key areas:
Phenyl Ring Substitutions: Introducing a variety of substituents (e.g., halogens, alkyl groups, methoxy groups) at different positions on the phenyl ring can probe the steric and electronic requirements for optimal binding.
Ester Group Variation: As previously discussed, replacing the methyl group with a diverse set of other alkyl and aryl groups can be used to fine-tune the compound's pharmacokinetic properties.
Carbamoyl Linker Modification: The length and flexibility of the linker connecting the phenyl ring and the ester group can be altered to optimize the spatial arrangement of the key functional groups within the target's binding site.
The synthesis of such libraries is often facilitated by parallel synthesis techniques, enabling the rapid generation of a wide array of analogues for biological testing. The resulting SAR data is crucial for identifying the key molecular features that govern activity and for guiding the design of subsequent generations of compounds with improved therapeutic potential.
Advanced Research Applications and Methodological Development
Methyl [(2-hydroxyphenyl)carbamoyl]formate as a Chemical Probe
Use in Target Identification and Validation Studies
No published studies were identified that describe the use of this compound as a chemical probe to identify or validate biological targets.
Application in Activity-Based Protein Profiling (ABPP)
There is no available information on the application of this compound in activity-based protein profiling to assess the functional state of enzymes.
Methodological Advancements in High-Throughput Screening (HTS)
Development of Reporter Gene Assays
No specific reporter gene assays designed for the high-throughput screening of this compound have been described in the available literature.
Automated Screening Platforms for Compound Evaluation
There are no documented instances of automated screening platforms being specifically developed or utilized for the high-throughput evaluation of this compound.
No Publicly Available Research Found for this compound
Despite a comprehensive search for scientific literature, no specific research data has been identified for the chemical compound this compound.
While the existence of this compound is confirmed through chemical supplier listings, which provide its CAS number (91004-40-9) and molecular weight (195.17), there is a notable absence of published studies detailing its use in advanced research applications. Consequently, information pertaining to its evaluation through cheminformatics in high-throughput screening, its application in preclinical research tool development—including in vitro cellular models, ex vivo tissue explant studies, or the development of animal models to investigate its biological effects—is not available in the public domain.
The detailed exploration of the topics outlined in the user's request, such as data analysis in high-throughput screening, evaluation in cellular and tissue models, and investigation of biological effects in animal models, is contingent upon the availability of primary research. Without such foundational studies, a scientifically accurate and informative article focusing solely on this compound cannot be generated.
Further research or the publication of studies related to this specific compound would be required to address the detailed sections and subsections of the proposed article.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets
There is no available research in peer-reviewed journals, patents, or conference proceedings that details the exploration of novel biological targets for Methyl [(2-hydroxyphenyl)carbamoyl]formate. Investigations into the biological activity of a compound are foundational for identifying its therapeutic potential. The absence of such studies indicates that the compound is likely in a very early stage of research, if it is being actively investigated at all for biological applications.
Integration with Artificial Intelligence and Machine Learning for Compound Design
Application in Advanced Biomolecular Engineering
Advanced biomolecular engineering involves the design and modification of molecules, such as proteins and nucleic acids, for various applications. This can include the use of small molecules to probe or control biological systems. There is currently no published research to suggest that this compound is being utilized or investigated for applications in advanced biomolecular engineering.
Development of Advanced Delivery Systems for Research Purposes
The development of advanced delivery systems, such as nanoparticles or targeted drug carriers, is crucial for enhancing the efficacy and reducing the side effects of therapeutic agents. These studies are contingent on the compound having a well-defined biological target and therapeutic potential. As there is no available information on the biological activity of this compound, there are consequently no reports on the development of advanced delivery systems for its research or potential therapeutic use.
Q & A
Q. What synthetic routes are available for Methyl [(2-hydroxyphenyl)carbamoyl]formate, and how can purity be validated experimentally?
Synthesis typically involves coupling 2-hydroxyphenylamine with methyl chloroformate or via carbamate formation under anhydrous conditions. For validation:
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times to standards.
- Structural Confirmation : Employ and NMR to verify ester (δ ~3.8 ppm for methoxy) and carbamoyl (δ ~165–170 ppm in ) functionalities. Mass spectrometry (ESI-MS) can confirm molecular ion peaks (e.g., [M+H]).
- Impurity Profiling : Reference pharmacopeial guidelines (e.g., USP) for threshold limits of related byproducts like unreacted 2-hydroxyphenylamine .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Respiratory protection with a particulate filter (EN 143) is advised if aerosolization occurs .
- Environmental Controls : Use secondary containment to prevent spills. Avoid drainage systems; collect waste in designated containers for incineration .
- Emergency Measures : Immediate decontamination with water for skin contact. For inhalation, move to fresh air and monitor for respiratory irritation .
Advanced Research Questions
Q. How do discrepancies in reported thermodynamic properties (e.g., ΔfH°gas) impact stability predictions for this compound?
Conflicting ΔfH°gas values (e.g., -336.9 vs. -355.5 kJ/mol) arise from differing experimental methods (e.g., calorimetry vs. computational models). To resolve:
- Methodological Cross-Validation : Compare experimental data (e.g., combustion calorimetry) with ab initio calculations (e.g., DFT at B3LYP/6-311+G(d,p)) to identify systematic errors .
- Stability Assessment : Use the most conservative ΔfH°gas value to model decomposition kinetics under storage conditions (e.g., Arrhenius plots for thermal stability) .
Q. What challenges arise in interpreting spectroscopic data for this compound, particularly in distinguishing isomeric forms?
- NMR Challenges : Overlapping peaks for aromatic protons (2-hydroxyphenyl group) require high-field instruments (≥500 MHz) and 2D techniques (e.g., COSY, HSQC) .
- Mass Spectrometry : Fragmentation patterns may resemble those of ortho/para isomers. Use collision-induced dissociation (CID) with tandem MS to differentiate .
- IR Spectroscopy : Carbamate C=O stretches (~1700–1750 cm) can overlap with ester C=O; deuterated solvent controls are critical .
Q. How does pH influence the hydrolytic stability of the carbamate moiety in aqueous systems?
- Mechanistic Insight : Under acidic conditions (pH < 4), hydrolysis proceeds via protonation of the carbamate oxygen, while alkaline conditions (pH > 10) involve nucleophilic attack by hydroxide ions.
- Experimental Design : Conduct kinetic studies at varying pH (2–12) using UV-Vis spectroscopy to track absorbance changes at λ = 280 nm (carbamate degradation). Compare half-lives to structure-activity models .
Q. What strategies optimize chromatographic separation of this compound from structurally similar byproducts?
- Column Selection : Use a chiral stationary phase (e.g., Chiralpak IA) for enantiomeric resolution.
- Mobile Phase Optimization : Gradient elution with acetonitrile/water (0.1% formic acid) improves peak symmetry. Adjust column temperature (25–40°C) to reduce co-elution .
- Detection Sensitivity : Couple LC with high-resolution MS (Q-TOF) for unambiguous identification of low-abundance impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
